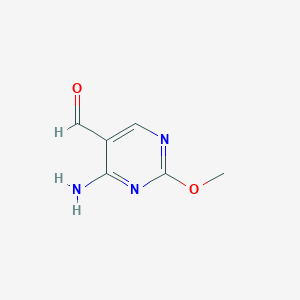

4-Amino-2-methoxypyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFAVLVDZBFXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571926 | |

| Record name | 4-Amino-2-methoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26664-09-5 | |

| Record name | 4-Amino-2-methoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde

Foreword: The Strategic Importance of 4-Amino-2-methoxypyrimidine-5-carbaldehyde

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutics. Among the vast array of functionalized pyrimidines, this compound stands out as a pivotal intermediate. Its unique substitution pattern, featuring an amino group for hydrogen bonding, a methoxy group for modulating electronic properties and solubility, and a reactive carbaldehyde for further molecular elaboration, makes it a highly sought-after building block. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this valuable compound, underpinned by a detailed exploration of the reaction mechanisms and practical, field-proven insights into the experimental protocols.

I. Retrosynthetic Analysis: A Logic-Driven Approach to the Synthesis

A retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The formyl group at the C5 position can be introduced via an electrophilic aromatic substitution, for which the Vilsmeier-Haack reaction is an exceptionally well-suited and widely employed method for electron-rich heterocyclic systems.[1][2] This leads us to the key precursor, 4-amino-2-methoxypyrimidine. The synthesis of this precursor can be achieved through the classical condensation of a guanidine derivative with a suitable three-carbon component, a foundational strategy in pyrimidine chemistry.

Caption: Retrosynthetic analysis of this compound.

II. Synthesis of the Precursor: 4-Amino-2-methoxypyrimidine

The synthesis of 4-amino-2-methoxypyrimidine can be efficiently accomplished starting from readily available and cost-effective reagents: guanidine nitrate and diethyl malonate.[3] This process involves a base-catalyzed cyclocondensation to form the pyrimidine ring, followed by methylation. While this precursor is commercially available, an in-house synthesis can be advantageous for large-scale production and cost management.

A. Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The initial step involves the condensation of guanidine nitrate with diethyl malonate in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent.[4] The alkoxide serves to deprotonate the diethyl malonate, generating the enolate which then undergoes nucleophilic attack on the guanidine. Subsequent intramolecular cyclization and elimination of ethanol furnish the pyrimidine ring.

B. Step 2: Chlorination and Methoxylation

The resulting 2-amino-4,6-dihydroxypyrimidine is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine.[5] This is a crucial step as it converts the hydroxyl groups into good leaving groups for the subsequent nucleophilic substitution. The dichlorinated intermediate is then reacted with sodium methoxide in methanol to afford 4-amino-2-methoxypyrimidine. The selective substitution at the C2 and C4/C6 positions can be controlled by reaction conditions.

For researchers preferring to bypass this multi-step synthesis, 4-amino-2-methoxypyrimidine is commercially available from suppliers such as Biosynth (Product Code: NA57396).[6]

III. The Vilsmeier-Haack Reaction: Formylation of the Pyrimidine Core

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[7][8] The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃).[1]

A. Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through several well-defined steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

-

Electrophilic Attack: The electron-rich 5-position of the 4-amino-2-methoxypyrimidine ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrimidine ring.

-

Rearomatization: A proton is lost from the C5 position, restoring the aromaticity of the pyrimidine ring and forming an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is quenched with water, leading to the hydrolysis of the iminium salt to the final aldehyde product, this compound.

Caption: The two main stages of the Vilsmeier-Haack formylation reaction.

B. Experimental Protocol: Vilsmeier-Haack Formylation of 4-Amino-2-methoxypyrimidine

This protocol is adapted from analogous formylations of substituted pyrimidines and is optimized for the synthesis of this compound.[9]

Materials:

-

4-Amino-2-methoxypyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-2-methoxypyrimidine (1.0 eq) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.

-

Formation of Vilsmeier Reagent and Reaction: To the stirred solution, add phosphorus oxychloride (1.5 - 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

C. Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. Use freshly distilled POCl₃. |

| Degradation of product | Avoid excessive heating. Perform work-up at low temperatures. | |

| Difficult Work-up | Emulsion formation | Add brine during extraction. Filter the mixture through celite. |

| Product precipitation | Add more organic solvent to dissolve the product before extraction. |

IV. Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the aldehyde proton (~9.5-10.0 ppm), a singlet for the C6-H proton, signals for the amino protons, and a singlet for the methoxy protons. |

| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~185-195 ppm), and signals for the pyrimidine ring carbons and the methoxy carbon. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde (~1680-1700 cm⁻¹), and N-H stretching vibrations for the amino group (~3200-3400 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₆H₇N₃O₂ = 153.14 g/mol ). |

| Melting Point | A sharp melting point indicates high purity. |

V. Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in drug discovery. The two-stage process, involving the synthesis of the 4-amino-2-methoxypyrimidine precursor followed by a Vilsmeier-Haack formylation, is a robust and well-understood route. The provided experimental protocol, along with troubleshooting and optimization strategies, offers a practical framework for researchers in the field. The versatility of the aldehyde functional group opens up a plethora of possibilities for further chemical transformations, making this compound a valuable starting point for the synthesis of diverse libraries of pyrimidine-based molecules with potential therapeutic applications.

References

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. [Link]

-

Vilsmeier-Haack reaction. Name-Reaction.com. [Link]

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

Physicochemical properties of 4-Amino-2-methoxypyrimidine-5-carbaldehyde

An In-depth Technical Guide: Physicochemical Properties of 4-Amino-2-methoxypyrimidine-5-carbaldehyde

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. As a pyrimidine derivative, it belongs to a class of compounds that form the core of numerous biologically active molecules, including nucleic acids and various therapeutic agents. Its unique arrangement of an amino group, a methoxy group, and a reactive carbaldehyde function on the pyrimidine scaffold makes it a versatile building block for the synthesis of more complex molecular architectures.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and predictive insights grounded in fundamental chemical principles. The methodologies for experimental determination are detailed to empower researchers in their practical applications, ensuring both reproducibility and a deeper understanding of the molecule's behavior.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is foundational to interpreting its chemical behavior and physical properties. This compound is systematically identified by the parameters outlined below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 26664-09-5 | [2][3] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| SMILES | O=CC1=CN=C(OC)N=C1N | [2] |

The structure features a pyrimidine ring, which is an aromatic heterocycle analogous to benzene but with two nitrogen atoms at positions 1 and 3. This core is substituted with three key functional groups:

-

A primary amine (-NH₂) at position 4: This group acts as a hydrogen bond donor and a weak base, significantly influencing solubility and serving as a key site for derivatization.

-

A methoxy group (-OCH₃) at position 2: This electron-donating group modulates the electronic properties of the pyrimidine ring and can influence metabolic stability.

-

An aldehyde (-CHO) at position 5: This electron-withdrawing group is a primary site of chemical reactivity, enabling condensations, reductions, and oxidative transformations.

Physical and Solubility Profile

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological application.

| Property | Value / Description | Notes |

| Physical State | Solid. | Based on typical pyrimidine derivatives of similar molecular weight. |

| Melting Point | Not experimentally reported in cited literature. | Purity can be assessed by a sharp melting point range. |

| Solubility | Favorable solubility in polar solvents.[1] | Expected in solvents like DMSO, DMF, and alcohols due to hydrogen bonding capabilities. |

| Storage Conditions | Sealed in dry, 2-8°C, dark place, inert atmosphere. | [2][4] Suggests sensitivity to moisture, light, and oxidation. |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid will melt over a narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, typically depressing and broadening the melting range.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

Causality: Quantifying solubility is essential for designing solution-based assays, developing formulations, and predicting bioavailability. The shake-flask method is a gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical technique such as UV-Vis Spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or µM.

Spectroscopic Characterization (Predictive Analysis)

While specific experimental spectra are not publicly available, a robust prediction of the key spectral features can be made based on the compound's functional groups. This serves as a guide for researchers acquiring and interpreting their own data.[5][6]

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): Expected as a sharp singlet in the highly deshielded region of δ 9.5-10.5 ppm .

-

Pyrimidine Ring Proton (-CH=): A singlet is expected for the lone proton on the ring, likely in the aromatic region of δ 8.0-8.5 ppm .

-

Amino Protons (-NH₂): A broad singlet, exchangeable with D₂O, is anticipated between δ 5.0-7.0 ppm . Its chemical shift can be highly dependent on solvent and concentration.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.2 ppm .

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl (C=O): The most downfield signal, expected at δ 185-195 ppm .

-

Aromatic Carbons (C=N, C-NH₂, C-CHO, etc.): Multiple signals are expected in the δ 100-170 ppm range. The carbon bearing the amino group will be shifted upfield, while those adjacent to nitrogen and the aldehyde will be shifted downfield.

-

Methoxy Carbon (-OCH₃): A distinct signal expected around δ 50-60 ppm .

Infrared (IR) Spectroscopy

-

N-H Stretching (Amine): Two distinct, medium-intensity peaks are expected in the range of 3300-3500 cm⁻¹ .

-

C-H Stretching (Aromatic/Aldehyde): A sharp peak for the aldehyde C-H stretch is expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (Fermi resonance). Aromatic C-H stretches will appear above 3000 cm⁻¹.

-

C=O Stretching (Aldehyde): A very strong, sharp absorption is characteristic and expected around 1680-1700 cm⁻¹ , conjugated with the aromatic ring.

-

C=C and C=N Stretching (Ring): Multiple sharp absorptions of variable intensity are expected in the fingerprint region, typically 1450-1650 cm⁻¹ .

-

C-O Stretching (Methoxy): A strong absorption is expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

UV-Visible Spectroscopy

The conjugated pyrimidine system constitutes a strong chromophore. Electronic transitions, primarily π → π*, are expected. The absorption maximum (λ_max) would likely fall in the 250-350 nm range. The exact position and intensity can be influenced by solvent polarity due to the presence of polar functional groups capable of hydrogen bonding.

Stability and Reactivity Profile

Chemical Stability

The recommended storage conditions (refrigerated, dry, dark, inert gas) provide clear insights into the compound's stability.[2][4]

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.

-

Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to the hydrolysis of the methoxy group.

-

Photostability: The highly conjugated aromatic system may be sensitive to degradation upon exposure to UV light.

Reactivity

The molecule's reactivity is dominated by its aldehyde group and the electron-rich amino-substituted pyrimidine ring.

-

Aldehyde Group: This is the primary center for nucleophilic attack. It readily participates in:

-

Condensation Reactions: Such as the Claisen-Schmidt condensation, to form α,β-unsaturated carbonyl compounds.[7]

-

Reductive Amination: To form secondary or tertiary amines.

-

Reduction: Can be selectively reduced to the corresponding alcohol, 4-amino-5-(hydroxymethyl)-2-methoxypyrimidine.

-

Oxime Formation: Reacts with hydroxylamine, a pathway used in the synthesis of kinase inhibitors like VEGFR-2 inhibitors.[8]

-

-

Pyrimidine Ring: The amino and methoxy groups are electron-donating, activating the ring system. This makes the compound a valuable precursor in reactions that further functionalize the core, such as electrophilic aromatic substitution, although the aldehyde is a deactivating group. The pyrimidine core itself is crucial for its role as a scaffold in medicinal chemistry.[7]

Conclusion

This compound is a chemical entity whose value lies in the interplay of its distinct functional groups. Its physicochemical profile—characterized by moderate polarity, defined sites of reactivity, and a stable yet versatile core—makes it an exemplary scaffold for combinatorial chemistry and targeted synthesis. This guide has synthesized available data and predictive chemical principles to provide a detailed operational framework for researchers. By understanding its properties and the methodologies to verify them, scientists can more effectively leverage this compound in the rational design of novel pharmaceuticals and agrochemicals.

References

-

PubChem. 4-Amino-2-methylpyrimidine-5-carbaldehyde. [Link]

-

PubChem. 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. [Link]

-

MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

-

Chem-Impex. 4-Amino-2-methoxypyrimidine. [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

-

SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

-

Semantic Scholar. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and.... [Link]

-

PubMed. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. [Link]

-

PubMed. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 26664-09-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:26664-09-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 4. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [sigmaaldrich.com]

- 5. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lehigh.edu [lehigh.edu]

- 7. mdpi.com [mdpi.com]

- 8. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2-methoxypyrimidine-5-carbaldehyde and its Structural Analogs as Kinase Inhibitors in Oncology

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant number of FDA-approved kinase inhibitors. Its ability to mimic the purine bases of ATP allows for competitive binding to the hinge region of kinase active sites, providing a robust foundation for the design of potent and selective inhibitors. This guide focuses on 4-Amino-2-methoxypyrimidine-5-carbaldehyde, a key intermediate, and its structural analogs, which have emerged as a promising class of compounds for targeting critical signaling pathways in cancer. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a particular focus on their role as inhibitors of key oncogenic kinases such as c-Met and VEGFR-2.

The Core Moiety: this compound

This compound serves as a versatile building block for the synthesis of a diverse library of bioactive molecules. The strategic placement of the amino, methoxy, and formyl groups on the pyrimidine ring offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The starting material, 4-amino-2-methoxypyrimidine, is commercially available and serves as a cost-effective precursor.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Amino-2-methoxypyrimidine

Materials:

-

4-Amino-2-methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4-amino-2-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is critical as the Vilsmeier reagent is sensitive to moisture.

-

The slow, dropwise addition of POCl₃ to DMF at 0 °C controls the exothermic reaction and prevents the formation of byproducts.

-

Heating to reflux provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich pyrimidine ring.

-

The basic work-up with NaHCO₃ neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the desired aldehyde.

Structural Analogs and Structure-Activity Relationship (SAR)

The therapeutic potential of the 4-amino-pyrimidine-5-carbaldehyde scaffold is realized through the strategic modification of its peripheral functional groups. The aldehyde at the C5 position is a particularly useful handle for generating a wide array of derivatives, such as oximes and hydrazones, which have shown significant promise as kinase inhibitors.[4][5]

Key Structural Modifications and their Impact on Kinase Inhibition

The following table summarizes the structure-activity relationships of various 4-amino-2-substituted-pyrimidine-5-carbaldehyde analogs, with a focus on their inhibitory activity against key oncogenic kinases.

| Analog Scaffold | R¹ (at C2) | R² (at C5-aldehyde) | Target Kinase(s) | IC₅₀ (nM) | Key SAR Insights | Reference |

| 4-Amino-pyrimidine-5-carbaldehyde Oxime | -OCH₃ | -N-OH | VEGFR-2, c-Met | 170 (VEGFR-2), 210 (c-Met) | The oxime moiety is crucial for potent kinase inhibition. The 2-methoxy group provides a good balance of potency and solubility. | [4] |

| 4-Amino-pyrimidine-5-carbaldehyde Oxime | -SCH₃ | -N-OH | VEGFR-2, c-Met | Varies | The 2-methylthio group is also well-tolerated and can be a precursor for further modifications (e.g., oxidation to sulfoxide or sulfone). | [6] |

| 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde Hydrazone | -NH₂ | -N-NH-Ar | ErbB-2/EGFR | 14-58 | The hydrazone linkage allows for the introduction of various aryl groups that can interact with the hydrophobic pocket of the kinase active site. The 6-arylamino substituent enhances potency. | [5] |

| 4-Amino-thieno[2,3-d]pyrimidine | Fused Thiophene | - | Aurora B, Tie-2, EGFR/HER2 | 0.2-3.8 (Aurora B), 70 (Tie-2) | Fusing a thiophene ring to the pyrimidine core creates a rigid scaffold that can be further functionalized to achieve high potency and selectivity. | [7][8] |

| 2,4-Diaminopyrimidine | -NH₂ | - | Various | Varies | The 2,4-diaminopyrimidine scaffold is a well-established kinase inhibitor motif. Substitutions at the 5- and 6-positions are critical for target selectivity. | [9] |

Workflow for SAR-guided Analog Design

Caption: A generalized workflow for the design and optimization of 4-aminopyrimidine-based kinase inhibitors.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Many cancers exhibit a dependency on the constitutive activation of receptor tyrosine kinases (RTKs) for their growth, survival, and metastasis. The c-Met and VEGFR-2 signaling pathways are two such critical pathways that are often dysregulated in a variety of solid tumors.[10][11][12][13][14] 4-Aminopyrimidine-based inhibitors have been shown to effectively target these pathways.

The c-Met/HGF Signaling Axis

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in embryogenesis, tissue regeneration, and wound healing. However, its aberrant activation in cancer promotes cell proliferation, survival, migration, and invasion.[14]

Simplified c-Met Signaling Pathway and Point of Inhibition

Caption: Inhibition of c-Met autophosphorylation by 4-aminopyrimidine analogs blocks downstream signaling.

The VEGFR-2/VEGF Signaling Axis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and a route for metastasis. The vascular endothelial growth factor (VEGF)/VEGFR-2 signaling pathway is a key regulator of angiogenesis.[14]

Simplified VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: 4-aminopyrimidine-based inhibitors block VEGFR-2 activation, thereby inhibiting angiogenesis.

Biological Evaluation: A Multi-tiered Approach

The comprehensive evaluation of novel 4-aminopyrimidine analogs requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Assays

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., c-Met, VEGFR-2)

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 384-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, HCT-116, MCF-7)

-

Cell culture medium and supplements

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Pathway Inhibition

Objective: To confirm the on-target effect of a test compound by assessing the phosphorylation status of the target kinase and its downstream effectors.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

In Vivo Xenograft Models: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer drugs.[11][15][16]

Experimental Workflow for In Vivo Xenograft Studies

Caption: A typical workflow for evaluating the in vivo efficacy of a 4-aminopyrimidine-based kinase inhibitor.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and promising class of compounds for the development of novel kinase inhibitors. Their synthetic tractability, coupled with their ability to potently and selectively inhibit key oncogenic pathways, makes them attractive candidates for further investigation. Future efforts in this area will likely focus on:

-

Improving Selectivity: Designing analogs with improved selectivity profiles to minimize off-target effects and enhance the therapeutic window.

-

Overcoming Resistance: Developing next-generation inhibitors that can overcome acquired resistance mechanisms to current therapies.

-

Exploring Novel Targets: Expanding the therapeutic applications of this scaffold by screening against a broader range of kinases implicated in other diseases.

-

Optimizing Drug-like Properties: Fine-tuning the physicochemical properties of lead compounds to improve their oral bioavailability and overall pharmacokinetic profile.

The continued exploration of the 4-aminopyrimidine scaffold holds significant promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

-

Etnoori, S., Thumma, V., Chilakala, N. B., Barothu, R., & Kokku, P. (2023). SAR of pyrimidine derivatives as ALK inhibitor. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

-

Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

-

Ou, S. I. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. OUCI. [Link]

-

Oncology Nurse Advisor. (2012). Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. Oncology Nurse Advisor. [Link]

-

Wang, W., Li, Q., et al. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. NIH. [Link]

-

Gencheva, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

SciSpace. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. SciSpace. [Link]

-

Liu, Y. (2011). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. PubMed Central. [Link]

-

Gencheva, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. [Link]

-

Huang, W., et al. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. PubMed. [Link]

-

Deshmukh, R., & Jha, A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

-

Manetti, F., et al. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. PubMed. [Link]

-

El-Sayed, N. F. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]

-

Chernikova, I. B., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

-

Heydarpour, M., & Hazeri, N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

-

Viswanadha, S., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. PubMed. [Link]

-

Olasunkanmi, A. F., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Sciendo. [Link]

-

Bouattour, Y., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

-

Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. SciSpace. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell… [ouci.dntb.gov.ua]

- 11. cancernetwork.com [cancernetwork.com]

- 12. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. researchgate.net [researchgate.net]

Starting materials for 4-Amino-2-methoxypyrimidine-5-carbaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methoxypyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including potent kinase inhibitors.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound. We will delve into the mechanistic underpinnings of the most prevalent synthetic routes, offer detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. The focus is on providing actionable insights for researchers to successfully synthesize and utilize this compound in their drug discovery and development endeavors.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, with its reactive aldehyde function and strategically placed amino and methoxy groups, makes it a versatile precursor for constructing complex molecular architectures. Its derivatives have been implicated as dual inhibitors of c-Met and VEGFR-2, highlighting its importance in the development of novel anticancer therapeutics.[1]

This guide will focus on the practical synthesis of this key intermediate, with an emphasis on robust and scalable methodologies.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely employed method involves the formylation of an appropriately substituted pyrimidine precursor. Alternative strategies include the oxidation of a 5-hydroxymethylpyrimidine or the reduction of a 5-carboxylester or 5-carbonitrile derivative. This guide will focus on the most direct and well-documented approach: the Vilsmeier-Haack formylation.

The Vilsmeier-Haack Reaction: A Direct Approach to Formylation

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then attacks the electron-rich pyrimidine ring to introduce the formyl group.[5]

The 4-amino and 2-methoxy groups on the pyrimidine ring are electron-donating, which activates the ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly suitable method for the synthesis of the target compound.

Diagram 1: The Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction pathway.

Starting Materials and Reagents

A successful synthesis relies on the quality and purity of the starting materials. The primary starting material for the Vilsmeier-Haack synthesis of this compound is 4-Amino-2-methoxypyrimidine.

Table 1: Key Starting Materials and Reagents

| Compound | Molecular Formula | CAS Number | Key Considerations |

| 4-Amino-2-methoxypyrimidine | C₅H₇N₃O | 696-51-5 | Ensure high purity to avoid side reactions. |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 10025-87-3 | Highly reactive and corrosive; handle with care under anhydrous conditions. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Use anhydrous grade to ensure efficient formation of the Vilsmeier reagent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | A common solvent for the reaction; ensure it is anhydrous. |

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methodologies for the formylation of activated pyrimidines.[4][6]

Step 1: Preparation of the Vilsmeier Reagent

-

To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Formylation of 4-Amino-2-methoxypyrimidine

-

Dissolve 4-Amino-2-methoxypyrimidine (1.0 equivalent) in anhydrous DCM.

-

Add the solution of 4-Amino-2-methoxypyrimidine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Workup and Isolation

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Diagram 2: Experimental Workflow for Vilsmeier-Haack Synthesis

Caption: Step-by-step workflow for the synthesis.

Alternative Synthetic Considerations

While the Vilsmeier-Haack reaction is a primary choice, other synthetic routes are plausible and may be advantageous under specific circumstances.

-

Oxidation of 4-Amino-2-methoxypyrimidine-5-methanol: If the corresponding 5-methanol derivative is readily available, it can be oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂). This method is used for the synthesis of the analogous 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde.[2]

-

Reduction of a 5-Carboxy Ester or 5-Carbonitrile: A 5-ethoxycarbonyl or 5-cyano group can be reduced to the aldehyde. This would involve a multi-step process, potentially starting from a precursor like ethyl 4-amino-2-methoxypyrimidine-5-carboxylate.

Conclusion

The synthesis of this compound is most directly and efficiently achieved through the Vilsmeier-Haack formylation of 4-Amino-2-methoxypyrimidine. This technical guide has provided a detailed protocol and mechanistic insights to facilitate its successful synthesis in a laboratory setting. The availability of this key intermediate opens avenues for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Careful attention to anhydrous conditions and purification techniques is paramount to obtaining a high yield of the pure product.

References

- Guidechem. (n.d.). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- PubMed. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2.

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- BLD Pharm. (n.d.). 26664-09-5|this compound.

- (n.d.).

- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

- ChemicalBook. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0.

Sources

- 1. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 [chemicalbook.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. growingscience.com [growingscience.com]

Discovery and history of 4-aminopyrimidine derivatives

An In-depth Technical Guide to the Discovery and History of 4-Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and evolving applications of 4-aminopyrimidine derivatives. We will explore the progression of synthetic methodologies, delve into the critical structure-activity relationships that govern their biological function, and examine their mechanism of action across various therapeutic targets. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this vital class of compounds.

Part 1: Genesis and Early Synthesis

The story of 4-aminopyrimidine is intrinsically linked to the fundamental building blocks of life. The pyrimidine ring itself is a key component of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1 (thiamine).[1] The initial exploration of synthetic pyrimidine derivatives was thus a natural extension of early 20th-century biochemistry.

The first total synthesis of thiamine in 1936 represents a landmark achievement in this field.[2] The synthesis involved constructing a substituted pyrimidine ring from simpler acyclic precursors, demonstrating that these vital biological structures could be created in the laboratory.[2]

Early commercial preparations of the parent compound, 4-aminopyridine, often started from pyridine. One common two-stage method involved the intermediate 1-(4-pyridyl)pyridinium chloride hydrochloride, yielding the final product in 36-40% yield.[3] Another approach involved a three-stage synthesis starting with the N-oxidation of pyridine, followed by nitration to 4-nitropyridine-N-oxide, and finally reduction to 4-aminopyridine.[3] While effective, these early methods often required harsh conditions, such as the use of strong acids for nitration, and sometimes involved complex purification steps like continuous extraction.[3][4]

Part 2: The Evolution of Synthetic Strategies

As the importance of 4-aminopyrimidine derivatives grew, so did the need for more efficient, versatile, and scalable synthetic routes. The mid-to-late 20th century and the dawn of the 21st saw significant innovations in synthetic organic chemistry that were readily applied to this scaffold.

Modern Catalytic Approaches

A significant advancement has been the development of Lewis acid-catalyzed reactions. A modern industrial process allows for the synthesis of 4-aminopyrimidines from the readily available chemical acrylonitrile, avoiding carcinogenic reagents and costly derivatization steps with yields up to 90%.[5] This method is versatile and has been applied to the large-scale synthesis of biologically important molecules like thiamine and the antibacterial drug trimethoprim.[5]

Ring Transformation Methodologies

Another elegant strategy involves the ring transformation of other heterocyclic systems. For instance, functionalized 4-aminopyridines can be readily prepared by the ring transformation of a nitropyrimidinone with active methylene compounds in the presence of ammonium acetate.[6] This approach is valuable for creating 4-aminopyridines with functional groups at specific positions, which are crucial for further derivatization or for their role as precursors to fused heterocyclic systems like pyridopyrimidines and imidazopyridines.[6]

Building Block Approaches for Diversity

For drug discovery, where the rapid generation of a library of analogues is essential for structure-activity relationship (SAR) studies, methods starting from functionalized pyrimidine cores are invaluable. A common and effective starting material is 2-amino-4,6-dichloropyrimidine. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the sequential and controlled introduction of various amines to build molecular diversity.[7][8]

A generalized workflow for synthesizing a library of 4-aminopyrimidine derivatives from a dichlorinated precursor is illustrated below. This strategy provides a robust platform for exploring chemical space around the core scaffold.

Caption: General synthetic workflow for creating diverse 4-aminopyrimidine derivatives.

Part 3: Milestones in Drug Discovery & Therapeutic Applications

The versatility of the 4-aminopyrimidine scaffold has made it a "privileged structure" in medicinal chemistry, leading to its incorporation into drugs for a wide range of diseases.

Kinase Inhibitors: A Revolution in Oncology

Perhaps the most significant application of 4-aminopyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[9] Protein kinases are crucial mediators of cell signaling pathways, and their abnormal activation is a common driver of cancer cell proliferation and survival.[9] The 4-aminopyrimidine core serves as an excellent "hinge-binding" motif, mimicking the adenine portion of ATP to competitively inhibit the kinase enzyme.[9]

The 4-aminopyrazolopyrimidine scaffold, in particular, has been instrumental. Modifications to this core have yielded potent inhibitors for numerous kinases:[9]

-

EGFR (Epidermal Growth Factor Receptor): Targeting abnormal EGFR activation is key in non-small cell lung cancer (NSCLC).[9][10]

-

FGFR (Fibroblast Growth Factor Receptor): Inhibitors like Rogaratinib have shown promise in preclinical models.[9]

-

BTK (Bruton's Tyrosine Kinase): Essential for B-cell development, BTK inhibitors are used to treat certain leukemias and lymphomas.[9]

-

Src (Sarcoma Kinase): Derivatives of the Src inhibitor PP2 have been developed with high selectivity.[9]

-

BRD4/PLK1: Dual-target inhibitors have been synthesized, showing potent cytotoxic activity against various cancer cell lines by disrupting the cell cycle and inducing apoptosis.[11][12]

Caption: Mechanism of action for 4-aminopyrimidine-based kinase inhibitors.

Neurological Disorders

4-Aminopyridine (4-AP), also known as fampridine, is a potassium channel blocker.[13][14] By blocking these channels, it prolongs action potentials and enhances the release of neurotransmitters.[14][15] This mechanism has proven effective for the symptomatic treatment of multiple sclerosis (MS), where it helps restore nerve conduction in demyelinated axons.[13][15] Research has also explored its potential in other neurodegenerative conditions like Alzheimer's disease, although its use can be limited by toxicity.[16][17] This has driven the development of peptide-4-AP conjugates and other derivatives to reduce toxicity while retaining efficacy.[16][18]

Antiviral and Antimicrobial Applications

The 4-aminopyrimidine scaffold is also present in antiviral agents. A notable example is in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[19] Piperidin-4-yl-aminopyrimidine derivatives have shown potent activity against wild-type HIV-1 by allosterically inhibiting the reverse transcriptase enzyme.[19] Additionally, various derivatives have been investigated for their potential antimicrobial activity.[20]

Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 4-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1]

-

Hinge-Binding Region: For kinase inhibitors, the N1 nitrogen and the 4-amino group are critical. They form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the molecule.[9]

-

Hydrophobic Pockets: Substituents at the 2- and 5- or 6-positions can be modified to occupy adjacent hydrophobic pockets in the active site, enhancing potency and selectivity. For example, in BRD4/PLK1 inhibitors, aryl ethylidene amino moieties at position-5 were found to be buried deep within the binding pocket.[11]

-

Solubility and Pharmacokinetics: The addition of polar groups, such as morpholine or piperazine, can improve the solubility and pharmacokinetic properties of the drug candidates, which is crucial for oral bioavailability and distribution.[9]

The table below summarizes the inhibitory concentrations (IC₅₀) of selected aminopyrimidine-2,4-dione derivatives against BRD4 and PLK1, illustrating the impact of minor structural changes on potency.[11][12]

| Compound ID | R² Substituent | BRD4 IC₅₀ (µM) | PLK1 IC₅₀ (µM) |

| 4 | H | 0.029 | 0.094 |

| 6a | OCH₃ | 0.141 | >0.1 |

| 6b | OCH₃ | 0.077 | >0.1 |

| 7 | H (Thione) | 0.042 | 0.020 |

| Volasertib | (Reference) | 0.017 | 0.025 |

Data sourced from[11][12]. Compound 7 is a thiopyrimidine-4-one derivative.

This data demonstrates that an unsubstituted phenyl ring (Compound 4) confers superior BRD4 inhibitory activity compared to a methoxy-substituted ring (Compounds 6a, 6b). Furthermore, the thione analogue (Compound 7) shows excellent dual inhibitory activity, being equipotent to the reference drug Volasertib against PLK1.[11][12]

Part 5: Experimental Protocol - Synthesis of a 4-(Arylamino)-2-aminopyrimidine Derivative

This protocol provides a representative, self-validating procedure for the synthesis of 4-(N-(4-methoxy)phenyl)-6-chloro-2,4-pyrimidinediamine, a key intermediate for building more complex derivatives. The methodology is based on the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine.[8]

Objective: To synthesize 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine.

Materials:

-

2-amino-4,6-dichloropyrimidine (3 mmol)

-

p-Anisidine (4-methoxyaniline) (3 mmol)

-

Triethylamine (TEA) (6 mmol)

-

Ethanol (for crystallization)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Thin-Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

-

Büchner funnel and filtration flask

-

Melting point apparatus

-

NMR Spectrometer, Mass Spectrometer (for characterization)

Procedure:

-

Reaction Setup: Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol) and p-anisidine (3 mmol). Add the ground solids to a dry round-bottom flask.

-

Addition of Base: Add triethylamine (6 mmol) to the flask. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Solvent-Free Reaction: Heat the mixture to 80-90 °C with stirring. This solvent-free approach is efficient and reduces waste.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:6 mixture of ethyl acetate/hexanes as the mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Add distilled water to the reaction mixture.

-

Precipitation and Filtration: A solid precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual triethylamine hydrochloride.

-

Purification: Purify the crude product by recrystallization from ethanol to yield the final product as a dark yellow solid.

-

Characterization: Dry the purified product and characterize it to confirm its identity and purity.

-

Melting Point: 222–223 °C

-

¹H-NMR (300 MHz, DMSO-d₆): δ 9.08 (s, 1H, NH), 7.51 (d, 2H), 6.88 (d, 2H), 6.58 (s, 2H, NH₂), 5.88 (s, 1H, H-5), 3.72 (s, 3H, OCH₃).

-

EI-MS m/z: 250.1 (M⁺), 252.1 (M⁺ + 2, characteristic isotope pattern for one chlorine atom).

-

Part 6: Future Perspectives and Conclusion

The journey of 4-aminopyrimidine derivatives is far from over. Future research will likely focus on several key areas:

-

Targeted Drug Delivery: Conjugating 4-aminopyrimidine warheads to antibodies or other targeting moieties to improve selectivity and reduce off-target effects.

-

Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target protein, leading to irreversible inhibition and prolonged duration of action.

-

PROTACs and Molecular Glues: Utilizing the 4-aminopyrimidine scaffold as a target-binding ligand in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of disease-causing proteins.

-

Green Chemistry: Further development of sustainable, efficient, and environmentally friendly synthetic methods.[5]

References

- Vertex AI Search. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central.

- LKT Labs. (n.d.). 4-Aminopyrimidine.

- Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52.

- Ríos, E., et al. (n.d.).

- Chen, R., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 97, 1-9.

- Segal, H., Hedgcoth, C., & Skinner, C. G. (n.d.). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. Journal of Medicinal Chemistry.

- El-Kalyoubi, S., et al. (n.d.).

- Angelova, A. (2019).

- Martini, C., et al. (n.d.).

- Martini, C., et al. (2020).

- Tsvetkova, D., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129.

- El-Kalyoubi, S., et al. (n.d.).

- Wikipedia. (n.d.). 4-Aminopyridine.

- Schmalz, H.-G., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.

- Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines.

- Singh, S., et al. (2013).

- ResearchGate. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF.

- El-Naggar, A. M., et al. (n.d.).

- Wikipedia. (n.d.). Thiamine.

- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- Smith, D., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed.

- Raj, V., et al. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.

- Brieflands. (n.d.).

- Scilit. (2021).

- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11).

- Google Patents. (n.d.).

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- Google Patents. (n.d.). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 15. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 16. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-Aminopyrimidine - LKT Labs [lktlabs.com]

A Comprehensive Spectroscopic Guide to 4-Amino-2-methoxypyrimidine-5-carbaldehyde

Introduction

In the landscape of medicinal chemistry and drug development, substituted pyrimidines represent a cornerstone scaffold, integral to a vast array of biologically active compounds.[1] Among these, 4-Amino-2-methoxypyrimidine-5-carbaldehyde (CAS No. 26664-09-5) serves as a critical synthetic intermediate. Its unique arrangement of an amino group, a methoxy substituent, and a reactive carbaldehyde function on the pyrimidine core makes it a versatile building block for constructing more complex molecular architectures, including kinase inhibitors.[2][3]

The unequivocal confirmation of a molecule's structure is the bedrock of chemical research and development. A failure to rigorously characterize such a key intermediate can lead to ambiguous downstream results, costing valuable time and resources. This technical guide provides an in-depth analysis of the core spectroscopic techniques required to confirm the identity and purity of this compound. We will delve into Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and experimental logic that transform raw spectra into a definitive structural assignment.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is understanding the target molecule's structure.

-

Molecular Formula: C₆H₇N₃O₂

-

Molecular Weight: 153.14 g/mol [4]

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Data Presentation & Interpretation

The FT-IR spectrum provides clear evidence for all key functional groups within the target molecule. [5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3450 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (pyrimidine ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (methoxy -OCH₃) |

| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| 1700 - 1680 | C=O Stretch | Aryl Aldehyde Carbonyl |

| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) Scissoring |

| 1620 - 1450 | C=N and C=C Stretches | Pyrimidine Ring Vibrations |

| 1350 - 1200 | C-N Stretch | Aromatic Amine |

| 1275 - 1200 | C-O Asymmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~1050 | C-O Symmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |

Expert Analysis:

-

Amino Group Confirmation: The presence of two distinct bands in the 3450-3200 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine, providing strong evidence for the -NH₂ group. [5]* Aldehyde Identification: The aldehyde is confirmed by two key features. First, a strong C=O stretching absorption appears around 1685 cm⁻¹, typical for an aromatic aldehyde where conjugation slightly lowers the frequency. [6]Second, the appearance of a characteristic "Fermi doublet"—two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹—is definitive proof of an aldehyde C-H bond.

-

Framework Evidence: Strong absorptions between 1620-1450 cm⁻¹ are assigned to the C=C and C=N stretching vibrations of the pyrimidine ring. [7]Furthermore, the prominent C-O stretching bands associated with the methoxy group are expected between 1275-1050 cm⁻¹, confirming the Ar-O-CH₃ linkage. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information on the connectivity and chemical environment of atoms. [8][9]

¹H NMR Spectroscopy

Core Principle: ¹H NMR spectroscopy maps the chemical environments of protons. The position of a signal (chemical shift, δ) indicates the electronic environment, the signal's area (integration) corresponds to the number of protons, and the signal's splitting pattern (multiplicity) reveals the number of neighboring protons. [10] Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like those in an -NH₂ group.

-

Spectrometer Setup: The experiment is run on a 300-600 MHz NMR spectrometer. [1]3. Data Acquisition: A standard single-pulse experiment is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds to ensure a good signal-to-noise ratio. [1] Data Presentation & Interpretation (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet (s) | 1H | Aldehyde (-CH O) |

| ~8.30 | Singlet (s) | 1H | Pyrimidine C6-H |

| ~7.80 | Broad Singlet (br s) | 2H | Amine (-NH ₂) |

| ~3.95 | Singlet (s) | 3H | Methoxy (-OCH ₃) |

Expert Analysis:

-

Aldehyde Proton: The most downfield signal at ~9.85 ppm is unequivocally assigned to the aldehyde proton. Its location is due to the strong deshielding effect of the carbonyl's electronegative oxygen and magnetic anisotropy. It appears as a singlet because it has no adjacent protons to couple with. [11]* Pyrimidine Proton: The singlet at ~8.30 ppm corresponds to the lone proton on the pyrimidine ring (H6). Its chemical shift is in the aromatic region, and it is a singlet as it lacks neighboring protons.

-

Amino Protons: The amino protons typically appear as a broad singlet around 7.80 ppm. The broadness results from quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace water in the solvent. Its integration value of 2H confirms the primary amine.

-

Methoxy Protons: The sharp singlet integrating to 3H at ~3.95 ppm is characteristic of the methoxy group protons. They are shielded relative to the aromatic protons and exist in a single, isolated environment, hence the singlet multiplicity.

¹³C NMR Spectroscopy

Core Principle: ¹³C NMR provides a map of the carbon framework of a molecule. [12]In a standard proton-decoupled spectrum, each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., hybridization, attachment to electronegative atoms). [8] Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio. [1] Data Presentation & Interpretation (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde Carbonyl (C =O) |

| ~170 | Pyrimidine C 2-O |

| ~165 | Pyrimidine C 4-N |

| ~160 | Pyrimidine C 6 |

| ~105 | Pyrimidine C 5-CHO |

| ~55 | Methoxy (-OC H₃) |

Expert Analysis:

-